N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-((1-Isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with an isopropyl group at the 1-position and a methyl-linked ethanesulfonamide moiety at the 4-position. The ethanesulfonamide chain further incorporates a 4-methoxyphenyl group, which contributes to its aromatic and electronic properties. Its synthesis likely involves multi-step functionalization of the piperidine scaffold and sulfonamide coupling, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-15(2)20-11-8-17(9-12-20)14-19-24(21,22)13-10-16-4-6-18(23-3)7-5-16/h4-7,15,17,19H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDHOGWKMKPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with isopropyl bromide under basic conditions to yield 1-isopropylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is subsequently reduced to the amine.
The next step involves the introduction of the methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the amine reacts with 4-methoxybenzyl chloride in the presence of a base to form the desired intermediate. Finally, the ethanesulfonamide moiety is introduced through a sulfonylation reaction using ethanesulfonyl chloride and a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
Pharmacology
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has shown potential in various pharmacological applications:
- Analgesic Activity : Preliminary studies indicate that this compound may exhibit pain-relieving properties, making it a candidate for further exploration in pain management therapies.
- Sedative Effects : The compound's ability to modulate neurotransmitter systems suggests it may have sedative properties, which could be beneficial in treating anxiety and sleep disorders.
- Antidepressant Potential : Research indicates that it may influence serotonin pathways, offering potential as an antidepressant.
Neuroscience
The structural features of this compound allow it to interact with various receptors in the central nervous system:
- Dopaminergic Pathway : It may modulate dopamine levels, potentially affecting mood and reward mechanisms.
- Serotonergic Pathway : The compound could alter serotonin levels, impacting anxiety and depression.
- GABAergic Activity : It might enhance GABA receptor activity, leading to sedative effects.
Data Table: Biological Activities
| Activity Type | Observed Effects | Model Used |
|---|---|---|
| Analgesic | Dose-dependent pain reduction | Rodent models |
| Sedative | Reduced locomotor activity | Zebrafish models |
| Antidepressant | Alleviated symptoms of depression | Behavioral assays |
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant dose-dependent reduction in pain responses measured by the hot plate test, suggesting effective analgesic activity.
Case Study 2: Sedative Effects
A recent investigation using zebrafish as a model organism demonstrated that the compound significantly reduced locomotor activity. These findings suggest that it may act as a central nervous system depressant, supporting its potential use as a sedative agent.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound’s uniqueness lies in its combination of a piperidine ring , isopropyl group , sulfonamide linker , and 4-methoxyphenyl substituent. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Group Comparisons
Implications of Structural Differences
- Sulfonamide vs. Amide Linkers : The target compound’s sulfonamide group (-SO₂NH-) is more acidic and polar than amide (-CONH-) or urea linkages in analogs like 4-Methoxybutyrylfentanyl (). This may enhance hydrogen-bonding interactions in biological systems or alter solubility .
- Piperidine vs. Ethanolamine Cores: The piperidine ring in the target compound and 4-Methoxybutyrylfentanyl provides conformational rigidity compared to the flexible ethanolamine backbone in Formoterol-related compounds (). Rigidity could influence receptor binding kinetics .
- Substituent Bulkiness : The isopropyl group on the piperidine nitrogen in the target compound introduces steric hindrance absent in analogs like Compound C (). This bulkiness may affect membrane permeability or metabolic stability .
- Aromatic Systems: The 4-methoxyphenyl group is common across all compounds, suggesting shared electronic effects (e.g., electron-donating methoxy group).
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, commonly referred to by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C₁₈H₂₈N₂O₂S
- Molecular Weight : 304.4 g/mol
- CAS Number : 946209-88-7
The compound possesses a sulfonamide functional group, which is known for its wide range of biological activities, particularly in medicinal chemistry.
This compound primarily interacts with the serotonergic system. It has been shown to modify serotonergic receptor activity, which can lead to therapeutic effects in various conditions such as depression and anxiety disorders. The specific mechanisms involve:
- Serotonin Receptor Modulation : The compound acts on serotonin receptors (5-HT receptors), influencing neurotransmission and mood regulation.
- Inhibition of Reuptake : Similar to other compounds in its class, it may inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In studies where rodents were subjected to forced swim and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an antidepressant effect.
Analgesic Properties
The compound also shows promise as an analgesic agent. In various pain models, including the hot plate and formalin tests, it has been observed to reduce pain responses significantly. This action may be mediated through its interaction with opioid receptors or modulation of inflammatory pathways.
Case Studies and Research Findings
- Study on Serotonergic Activity :
- Analgesic Efficacy Assessment :
- Behavioral Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., 1-isopropylpiperidin-4-ylmethanamine) with a sulfonamide precursor. Critical steps include:
- Reagents : Carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids or sulfonic acids for amide/sulfonamide bond formation .
- Solvents : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .
- Conditions : Temperature control (often 0–25°C) and pH adjustments (neutral to mildly acidic) to optimize yield and minimize side reactions .
- Purification : Column chromatography or recrystallization followed by characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of key groups (e.g., isopropyl, piperidine, methoxyphenyl) and assess purity .
- Mass Spectrometry : HRMS or LC-MS confirms the molecular ion peak and isotopic pattern .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities .
Q. What are the primary functional groups influencing the compound’s reactivity?
- Answer : The sulfonamide group (–SO₂–NH–) and methoxyphenyl moiety are critical. The sulfonamide acts as a hydrogen-bond donor/acceptor, while the methoxy group enhances solubility and modulates electronic properties .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing intermediates with unstable sulfonamide linkages?
- Methodological Answer :
- Chemoselective Protection : Temporarily protect reactive groups (e.g., amines) using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions .
- Low-Temperature Reactions : Perform sulfonylation at 0–5°C to stabilize intermediates .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
- 2D NMR Techniques : Employ COSY, HSQC, or HMBC to resolve overlapping signals and assign ambiguous protons/carbons .
- Comparative Analysis : Cross-reference with published spectra of structurally related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) .
Q. What strategies are effective for evaluating the compound’s bioactivity in protein degradation assays?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to proteasome components or E3 ligases .
- Cellular Assays : Measure degradation of model proteins (e.g., GFP-tagged substrates) via Western blot or fluorescence microscopy .
- Dose-Response Studies : Assess IC₅₀ values under varying concentrations (1 nM–10 µM) to quantify potency .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while maintaining membrane permeability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to resist hepatic degradation .
- In Vivo Testing : Use rodent models to measure half-life (t½) and bioavailability after oral/intravenous administration .
Safety and Handling
Q. What precautions are necessary when handling intermediates with reactive sulfonyl chlorides?
- Methodological Answer :
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic gases (e.g., HCl) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Waste Disposal : Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
